molecular formula C13H10FNO2 B6365298 5-(2-Fluoro-5-methylphenyl)picolinic acid, 95% CAS No. 1261975-71-6

5-(2-Fluoro-5-methylphenyl)picolinic acid, 95%

Cat. No. B6365298
CAS RN: 1261975-71-6
M. Wt: 231.22 g/mol
InChI Key: NAFSRSWAMXZZMA-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-methylphenyl)picolinic acid is a chemical compound with the molecular formula C13H10FNO2 and a molecular weight of 231.20 g/mol . It is used for research and development purposes .


Synthesis Analysis

The synthesis of similar compounds involves the use of potassium phosphate monobasic in water, which is added to a solution of the precursor compound in DMSO. Sodium chlorite in water is then added, and the reaction is allowed to continue for 1 hour .


Molecular Structure Analysis

The molecular structure of 5-(2-Fluoro-5-methylphenyl)picolinic acid consists of a picolinic acid group attached to a 2-fluoro-5-methylphenyl group .


Physical And Chemical Properties Analysis

5-(2-Fluoro-5-methylphenyl)picolinic acid is a dry, sealed compound that should be stored in a cool place . It is soluble in methanol . The exact boiling point is not available .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing .

properties

IUPAC Name

5-(2-fluoro-5-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-2-4-11(14)10(6-8)9-3-5-12(13(16)17)15-7-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFSRSWAMXZZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205756
Record name 2-Pyridinecarboxylic acid, 5-(2-fluoro-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-5-methylphenyl)picolinic acid

CAS RN

1261975-71-6
Record name 2-Pyridinecarboxylic acid, 5-(2-fluoro-5-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261975-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 5-(2-fluoro-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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